Pipernonaline

Übersicht

Beschreibung

Diese Verbindung gehört zur Klasse der Piperidin-Alkaloide und wurde wegen ihrer verschiedenen biologischen Aktivitäten untersucht, darunter entzündungshemmende, antitumorale und insektizide Eigenschaften .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Pipernonalin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion der Verbindung aus den Früchten von Piper longum unter Verwendung von Lösungsmitteln wie Methanol. Dem Extraktionsprozess folgen Reinigungsschritte wie Säulenchromatographie, um Pipernonalin zu isolieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Pipernonalin beinhaltet typischerweise die großtechnische Extraktion aus Piper longum-Früchten. Der Prozess umfasst:

Rückflussextraktion: Verwendung von Lösungsmitteln wie Methanol, um die Verbindung zu extrahieren.

Ultraschallextraktion: Einsatz von Ultraschallwellen zur Steigerung der Extraktionseffizienz.

Überkritische Fluidextraktion: Verwendung überkritischer Fluide wie Kohlendioxid zur Extraktion von Pipernonalin mit hoher Reinheit.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pipernonaline can be synthesized through several methods. One common approach involves the extraction of the compound from the fruits of Piper longum using solvents like methanol. The extraction process is followed by purification steps such as column chromatography to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Piper longum fruits. The process includes:

Reflux Extraction: Using solvents like methanol to extract the compound.

Ultrasonic Extraction: Utilizing ultrasonic waves to enhance the extraction efficiency.

Supercritical Fluid Extraction: Employing supercritical fluids like carbon dioxide to extract this compound with high purity.

Analyse Chemischer Reaktionen

Structural and Functional Attributes

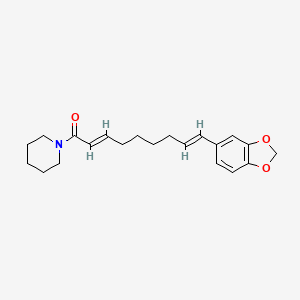

Pipernonaline (C₂₁H₂₇NO₃) contains a benzodioxole group, a conjugated dienone system, and a piperidine moiety . Key reactive sites include:

-

α,β-unsaturated ketone : Prone to Michael addition or redox reactions.

-

Benzodioxole ring : Potential site for oxidative cleavage or electrophilic substitution.

-

Piperidine amine : May participate in acid-base or coordination chemistry.

Redox Reactions and Antioxidant Capacity

This compound demonstrates dual redox behavior, acting as both a pro-oxidant and antioxidant depending on context:

Pro-Oxidant Activity in Cancer Cells

-

Induces reactive oxygen species (ROS) in PC-3 prostate cancer cells, causing mitochondrial depolarization and caspase-3 activation .

-

Mechanism : Redox cycling of the α,β-unsaturated ketone generates superoxide (O₂⁻), disrupting Ca²⁺ homeostasis .

Antioxidant Assays

In vitro studies using Piper extracts reveal:

Apoptotic Pathway Modulation

This compound triggers apoptosis through ROS-dependent mitochondrial dysfunction:

Key Steps in Apoptosis Induction

-

ROS Burst : 2.5-fold increase in intracellular ROS within 4 hours .

-

Mitochondrial Permeability Transition : ΔΨm collapse by 60% after 24h treatment .

-

Caspase-3 Activation : 3.8-fold increase in cleaved PARP levels .

| Parameter | Change (vs. Control) | Reversibility with NAC |

|---|---|---|

| Intracellular Ca²⁺ | +180% | Yes |

| Caspase-3 Activity | +320% | Partial |

| Bcl-2/Bax Ratio | 0.4 | No |

NAC = N-acetylcysteine (ROS scavenger)

Metabolic and Hydrolytic Pathways

While direct synthetic routes for this compound are not detailed in available literature, its metabolic fate involves:

Wissenschaftliche Forschungsanwendungen

Pipernonalin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer zur Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Wird auf sein Potenzial als entzündungshemmendes und Antitumormittel untersucht.

Industrie: Wird bei der Entwicklung von Biopestiziden aufgrund seiner insektiziden Eigenschaften eingesetzt.

5. Wirkmechanismus

Pipernonalin übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus:

Entzündungshemmende Wirkung: Es hemmt die Produktion proinflammatorischer Zytokine und reduziert die Aktivität entzündungsfördernder Enzyme.

Antitumorwirkung: Pipernonalin induziert Apoptose in Krebszellen, indem es das mitochondriale Membranpotential stört und die Zellproliferation hemmt.

Insektizide Wirkung: Es beeinflusst das Nervensystem von Insekten, was zu Lähmung und Tod führt.

Ähnliche Verbindungen:

Piperin: Ein weiteres Piperidin-Alkaloid, das in schwarzem Pfeffer vorkommt und ähnliche entzündungshemmende und antitumorale Eigenschaften besitzt.

Piperanin: Eine verwandte Verbindung mit insektizider Wirkung.

Piperoctadecalidin: Ein weiteres Piperidin-Alkaloid mit insektiziden und akariziden Eigenschaften

Einzigartigkeit von Pipernonalin: Pipernonalin ist einzigartig aufgrund seiner Kombination aus entzündungshemmenden, antitumoralen und insektiziden Eigenschaften. Seine Fähigkeit, das Wachstum von Krebszellen zu hemmen und Entzündungen zu reduzieren, macht es zu einer wertvollen Verbindung für die medizinische Forschung.

Wirkmechanismus

Pipernonaline exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory enzymes.

Antitumor Action: this compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting cell proliferation.

Insecticidal Action: It affects the nervous system of insects, leading to paralysis and death.

Vergleich Mit ähnlichen Verbindungen

Piperine: Another piperidine alkaloid found in black pepper with similar anti-inflammatory and antitumor properties.

Piperanine: A related compound with insecticidal activity.

Piperoctadecalidine: Another piperidine alkaloid with insecticidal and acaricidal properties

Uniqueness of Pipernonaline: this compound is unique due to its combination of anti-inflammatory, antitumor, and insecticidal properties. Its ability to inhibit cancer cell growth and reduce inflammation makes it a valuable compound for medical research.

Biologische Aktivität

Pipernonaline, a piperamide derived from Piper longum, has garnered attention for its diverse biological activities, particularly its anticancer properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile of this compound

This compound is classified as a piperamide, a type of alkaloid prevalent in various species of the Piper genus. It is structurally related to piperine, another well-known compound from black pepper. The molecular formula for this compound is , and it exhibits a complex profile of biological activities.

Anticancer Properties

Research indicates that this compound has significant antiproliferative effects on various cancer cell lines. A study focused on human prostate cancer cells (PC-3 and LNCaP) demonstrated that this compound inhibits cell growth in a dose-dependent manner (30-90 μM) over 24-48 hours. The mechanism involves:

- Induction of Apoptosis : Pipernonaline promotes apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and increased intracellular calcium levels. This process activates caspase-3, resulting in the cleavage of PARP (poly(ADP-ribose) polymerase) and subsequent cell death .

- Cell Cycle Arrest : The compound causes accumulation of cells in the sub-G1 and G0/G1 phases, associated with down-regulation of cyclin-dependent kinases (CDK2, CDK4) and cyclins (D1, E), which are crucial for cell cycle progression .

The biological activity of this compound can be summarized as follows:

Other Biological Activities

Beyond its anticancer effects, this compound exhibits several other biological activities:

Eigenschaften

IUPAC Name |

(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGRWSJBLGIBF-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88660-10-0 | |

| Record name | Pipernonaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 88660-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 55.5 °C | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.